![molecular formula C6H14Cl2N2 B2786385 2,3-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1909324-53-3](/img/structure/B2786385.png)

2,3-Diazabicyclo[2.2.2]octane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Diazabicyclo[2.2.2]octane dihydrochloride is a chemical compound with the CAS Number: 1909324-53-3 . It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

The synthesis of 1,4-diazabicyclo[2.2.2]octane involves heating in vacuum, during which the dihydrochloride is sublimed almost quantitatively . Another method involves exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and their conversion into Diazabicyclo[2.2.2]octanes .Molecular Structure Analysis

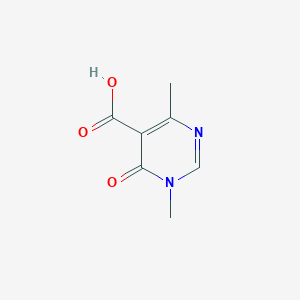

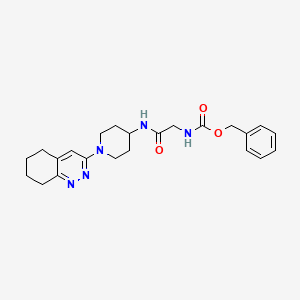

The molecular structure of this compound is represented by the InChI code: 1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H . The molecular weight of this compound is 185.1 .Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octane, also known as DABCO, is a highly nucleophilic tertiary amine base. It is sufficiently basic to promote a variety of coupling reactions . For instance, DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .Mechanism of Action

The mechanism of action of DABCO involves its use as a catalyst in various reactions. Its high nucleophilicity and basicity make it an effective catalyst for promoting a variety of coupling reactions .

It is soluble and hygroscopic . The melting point ranges from 156 to 160 °C, and the boiling point is 174 °C .

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a highly nucleophilic tertiary amine base . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific biochemical context.

Cellular Effects

Given its nucleophilic properties , it could potentially influence cell function by interacting with various cellular components. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a highly nucleophilic tertiary amine base , suggesting that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

2,3-diazabicyclo[2.2.2]octane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMNNAVOXOONHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2786302.png)

![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)

![5-[(Benzyloxy)methyl]quinolin-8-ol](/img/structure/B2786305.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2786317.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)

![2-((3-fluorobenzyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2786322.png)

![Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate](/img/structure/B2786325.png)